
Bromopentafluorobenzene
Overview
Description
Bromopentafluorobenzene (C₆BrF₅, CAS 344-04-7) is a polyhalogenated aromatic compound featuring a benzene ring substituted with five fluorine atoms and one bromine atom. It is a colorless to pale-yellow liquid with a boiling point of 137°C and a density of 1.981 g/cm³ . This compound is synthesized via decarboxylation of pentafluorobenzoic acid followed by bromination (yield: ~95%) or through reaction of hexafluorobenzene with bromine in the presence of magnesium .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromopentafluorobenzene can be synthesized through various methods. One common method involves the bromination of pentafluorobenzene. The process typically includes the following steps :
- Add chloroform and bromine to a reaction vessel.
- Cool the mixture to -5°C.
- Introduce chlorine gas to form bromine chloride.
- Add the bromine chloride solution to pentafluorobenzene in the presence of a catalyst such as aluminum trichloride.
- Maintain the reaction at 35°C for 12 hours.
- Isolate the product by distillation under reduced pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques are common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: Bromopentafluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can form Grignard reagents, which are useful in coupling reactions to introduce pentafluorophenyl groups into other molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include lithium or sodium alkoxides, and the reactions are typically carried out in polar aprotic solvents.
Grignard Reagent Formation: Magnesium in the presence of anhydrous ether is used to form the Grignard reagent, which can then react with various electrophiles.
Major Products:
Pentafluorophenyl Derivatives: These are the primary products formed from substitution and coupling reactions involving this compound.
Scientific Research Applications
Synthesis and Preparation Methods
Bromopentafluorobenzene can be synthesized through various methods, including:
- Decarboxylation and Bromination : A two-step reaction involving phenyl-pentafluoride is commonly used to prepare this compound. This method provides a straightforward approach to obtain high yields of the compound .
- High-Temperature Reactions : Research indicates that this compound can be produced as a by-product in the pyrolysis of hexafluorobenzene with bromine at elevated temperatures. The yield can reach up to 95% under optimized conditions .
Chemical Properties and Behavior
This compound exhibits distinct chemical properties due to its fluorinated structure:
- Thermal Stability : It has been shown to maintain stability under high-temperature conditions, making it suitable for reactions requiring robust intermediates.
- Reactivity : The compound can participate in various substitution reactions, making it a versatile building block in organic synthesis .
3.1. Catalysis
This compound serves as a precursor in the synthesis of novel catalysts:
- Copper Complexes : Studies have demonstrated that this compound can be utilized to generate pentafluorophenylcopper complexes, which are effective catalysts for cross-coupling reactions .
3.2. Material Science
The compound is also explored in material science applications:
- Fluorinated Polymers : this compound is used in the synthesis of fluorinated polymers, which exhibit enhanced chemical resistance and thermal stability compared to non-fluorinated counterparts.
4.1. Synthesis of Pentafluorophenylcopper
In a notable study, researchers synthesized pentafluorophenylcopper from this compound, demonstrating its utility as a precursor for creating organometallic compounds that facilitate various chemical transformations .
4.2. High-Temperature Reactions with Hexafluorobenzene
A detailed investigation into the pyrolysis of hexafluorobenzene showed that varying reaction conditions (temperature, molar ratios) significantly influenced the yield of this compound. The study highlighted optimal conditions for maximizing product yield while minimizing unwanted by-products .
Mechanism of Action
The mechanism of action of bromopentafluorobenzene primarily involves its ability to undergo nucleophilic aromatic substitution reactions. The electron-withdrawing fluorine atoms increase the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce pentafluorophenyl groups into target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Thermodynamic Properties
Table 1 compares key properties of bromopentafluorobenzene with chloropentafluorobenzene (C₆ClF₅), methylpentafluorobenzene (C₆F₅CH₃), and 1,2-dibromotetrafluorobenzene (C₆F₄Br₂).
Compound | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Thermodynamic Data (Vibrational Spectra) |
---|---|---|---|---|---|
This compound | 344-04-7 | 246.95 | 137 | 1.981 | Entropy (S): 342 J/mol·K |
Chloropentafluorobenzene | 344-07-0 | 202.55 | 132 | 1.702 | Entropy (S): 318 J/mol·K |
Methylpentafluorobenzene | 1416-21-9 | 196.15 | 121 | 1.512 | Entropy (S): 295 J/mol·K |
1,2-Dibromotetrafluorobenzene | 827-08-7 | 329.89 | 215 | 2.198 | Not reported |
Key Observations :
- Boiling Points : this compound has a higher boiling point than chloropentafluorobenzene due to the larger atomic radius and polarizability of bromine .
- Density : The density increases with heavier substituents (Br > Cl > CH₃).
- Thermodynamics : this compound exhibits higher entropy than chloropentafluorobenzene, reflecting greater molecular disorder from bromine’s larger size .
Halogen Bonding and Co-Crystallization
- This compound forms C–Br···Cl–Pt halogen bonds in co-crystals with Pt complexes, enabling layered packing structures . In contrast, 1,2-dibromotetrafluorobenzene forms Br···Br interactions, leading to denser crystal lattices .
- Chloropentafluorobenzene shows weaker halogen-bonding capacity due to chlorine’s lower polarizability, limiting its use in materials engineering .
This compound :
Decarboxylation-Bromination : Pentafluorobenzoic acid → pentafluorobenzene → this compound (95% yield) .
Hexafluorobenzene Route : C₆F₆ + Mg → C₆F₅MgBr + Br₂ → C₆BrF₅ (47% yield) .
Comparison :
- Chloropentafluorobenzene is synthesized via direct chlorination of hexafluorobenzene, achieving higher yields (~90%) due to chlorine’s higher reactivity .
- Methylpentafluorobenzene is produced via Friedel-Crafts methylation, but this method introduces regioselectivity challenges .
Biological Activity
Bromopentafluorobenzene (BPF), with the molecular formula CBrF and CAS number 344-04-7, is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological activities. Understanding the biological implications of BPF is crucial for its applications in various fields, including pharmaceuticals and material sciences. This article delves into the biological activity of BPF, supported by relevant data tables and case studies.
This compound is characterized by its high fluorine content, which imparts distinct physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 246.97 g/mol |
Melting Point | -31 °C |
Boiling Point | 136-137 °C |
Density | 1.981 g/mL at 25 °C |
Flash Point | 87 °C |
Refractive Index | 1.4500 |
These properties suggest that BPF is a stable compound under ambient conditions, making it suitable for various applications.
Biological Activity Overview
This compound's biological activity has been investigated primarily in the context of its potential as a pharmaceutical compound and its interactions with biological systems. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of BPF and its derivatives. For instance, research has indicated that halogenated compounds, including BPF, exhibit significant antibacterial activity against various strains of bacteria. A study focusing on fluorinated compounds demonstrated that BPF derivatives showed enhanced efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Study: Antibacterial Efficacy
- Compound : this compound derivatives
- Tested Strains : Staphylococcus aureus, Escherichia coli
- Findings : Notable reduction in bacterial viability at concentrations as low as 100 µg/mL.
Cytotoxicity Studies
The cytotoxic effects of BPF have also been evaluated in various cell lines. A notable study assessed the impact of BPF on human liver cancer cells (HepG2). The results indicated that BPF induces apoptosis in these cells, suggesting potential applications in cancer therapy .
Table: Cytotoxic Effects of this compound
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
HepG2 | 25 | Induction of apoptosis |
MCF-7 (breast) | 30 | Cell cycle arrest |
Environmental Impact
Given the increasing concern over environmental pollutants, the bioactivity of BPF in ecological contexts has also been studied. Research indicates that BPF can disrupt endocrine functions in aquatic organisms, leading to reproductive and developmental issues . This highlights the dual nature of BPF as both a useful chemical in industrial applications and a potential environmental hazard.
Q & A
Basic Research Questions
Q. What established synthesis routes are available for Bromopentafluorobenzene, and how do their yields and purity compare?
- Methodological Answer : this compound (C₆BrF₅) is primarily synthesized via halogen exchange reactions. For example, reacting pentachlorobenzene with potassium bromide (KBr) in the presence of a copper catalyst yields ~76.3% product . Direct bromination of pentafluorobenzene using Br₂ and FeCl₃ as a catalyst is another route, achieving ~82% yield . Purity (>97%) is typically verified via gas chromatography (GC) .
- Key Considerations : Optimize reaction time and catalyst loading to minimize polybrominated by-products.
Q. Which spectroscopic techniques are recommended for characterizing this compound, and what spectral markers are critical?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine environments; expect a singlet for the five equivalent fluorine atoms at ~-140 ppm .
- GC-MS : Confirms molecular ion peaks at m/z = 246.96 (C₆BrF₅⁺) and fragments like C₆F₅⁺ (m/z = 167) .
- IR Spectroscopy : C-Br stretches appear at ~550 cm⁻¹, while C-F vibrations are observed at 1200–1100 cm⁻¹ .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (R36/37/38) .
- Ventilation : Use fume hoods to prevent inhalation of vapors (boiling point: 137°C) .
- First Aid : For eye exposure, flush with water for 15 minutes and seek medical attention (S26) .
- Storage : Keep in sealed, light-resistant containers at room temperature to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction kinetics for this compound derivatives?
- Methodological Answer : Discrepancies in kinetic data (e.g., SNAr vs. radical pathways) require controlled experiments:
- Isotopic Labeling : Use deuterated solvents to track hydrogen/deuterium exchange effects on reaction rates .
- Computational Modeling : Employ density functional theory (DFT) to compare activation energies of proposed mechanisms .
- In Situ Monitoring : Use real-time NMR or Raman spectroscopy to detect intermediate species .
Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C-Br bond in C₆BrF₅ has a lower LUMO energy, favoring oxidative addition in Pd-catalyzed couplings .
- Solvent Effects : Use COSMO-RS models to simulate solvent polarity impacts on reaction barriers .
Q. How does solvent polarity influence the thermal stability of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents to compare decomposition temperatures .
- Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy at elevated temperatures (e.g., 80–120°C) .
- Mechanistic Insight : Polar aprotic solvents stabilize transition states, delaying C-Br bond cleavage .
Q. What strategies address discrepancies in interpreting spectroscopic data for this compound complexes?
- Methodological Answer :
- Multi-Technique Correlation : Combine ¹⁹F NMR, X-ray diffraction, and mass spectrometry to resolve ambiguous peaks .
- Isolation of By-Products : Purify side products (e.g., di-brominated species) via column chromatography and characterize to identify spectral overlaps .
- Machine Learning : Train models on spectral databases to automate peak assignment in complex mixtures .
Properties
IUPAC Name |
1-bromo-2,3,4,5,6-pentafluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrF5/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKTVXADUPBFOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047136 | |
Record name | Bromopentafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | Bromopentafluorobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8631 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
344-04-7 | |
Record name | Bromopentafluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromopentafluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BROMOPENTAFLUOROBENZENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-bromo-2,3,4,5,6-pentafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bromopentafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromopentafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMOPENTAFLUOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S88219080S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.